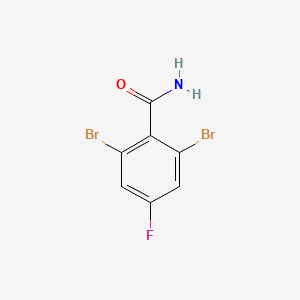

2,6-Dibromo-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVRKRVMRNYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-fluorobenzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom and two bromine atoms on the benzene ring, imparts unique electronic and lipophilic properties that are of interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to 2,6-Dibromo-4-fluorobenzamide, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. The presented synthesis is a multi-step process commencing from the readily available starting material, 4-fluoroaniline.

Strategic Approach to the Synthesis

The synthesis of 2,6-Dibromo-4-fluorobenzamide is strategically designed in three main stages, starting from 4-fluoroaniline. This pathway was chosen for its logical progression and reliance on well-established and high-yielding chemical transformations. The overall synthetic route is depicted below:

Caption: Overall synthetic pathway for 2,6-Dibromo-4-fluorobenzamide.

Step 1: Bromination of 4-Fluoroaniline

The initial step involves the regioselective dibromination of 4-fluoroaniline at the positions ortho to the activating amino group. The strong activating and ortho-, para-directing nature of the amino group facilitates this electrophilic aromatic substitution. To achieve dibromination, a controlled amount of a brominating agent is employed. An aqueous medium is chosen for this procedure to minimize the use of hazardous organic solvents, aligning with greener chemistry principles.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoroaniline (1 equivalent) to a calculated volume of water.

-

Addition of Bromine and Oxidant: While stirring the mixture vigorously at room temperature, slowly and simultaneously add bromine (2.1 equivalents) and a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) via separate dropping funnels. The addition should be controlled to maintain the reaction temperature below 40°C. The use of hydrogen peroxide allows for the in-situ regeneration of bromine from the bromide byproduct, thus improving atom economy.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid precipitate and wash it thoroughly with cold water to remove any unreacted reagents and byproducts. The crude 2,6-dibromo-4-fluoroaniline can be purified by recrystallization from ethanol/water to yield a crystalline solid.

Step 2: Sandmeyer Reaction and Hydrolysis to 2,6-Dibromo-4-fluorobenzoic Acid

This stage of the synthesis involves the conversion of the amino group of 2,6-dibromo-4-fluoroaniline into a carboxylic acid function via a two-step process: a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis.

Step 2a: Diazotization and Cyanation (Sandmeyer Reaction)

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][2] In this step, the aminophenyl group is converted to a nitrile, which serves as a precursor to the carboxylic acid.

Experimental Protocol:

-

Diazotization:

-

Suspend 2,6-dibromo-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product, 2,6-dibromo-4-fluorobenzonitrile, with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.

-

Step 2b: Hydrolysis of 2,6-Dibromo-4-fluorobenzonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under acidic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2,6-dibromo-4-fluorobenzonitrile from the previous step.

-

Hydrolysis: Add a mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄) to the flask.

-

Heating: Heat the mixture to reflux (approximately 120-140°C) and maintain this temperature for 4-6 hours.[3]

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate of 2,6-dibromo-4-fluorobenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system like ethanol/water can be performed for further purification.

Step 3: Amidation of 2,6-Dibromo-4-fluorobenzoic Acid

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide. A common and efficient method involves the formation of an intermediate acyl chloride, which readily reacts with ammonia to yield the desired benzamide.

Experimental Workflow

Sources

Synthesis of 2,6-Dibromo-4-fluorobenzamide from 2,6-dibromo-4-fluorobenzonitrile

Executive Summary

The synthesis of 2,6-dibromo-4-fluorobenzamide from its nitrile precursor presents a classic conflict in organic synthesis: steric hindrance vs. electronic activation . The bulky bromine atoms at the 2,6-positions create a "picket fence" effect, shielding the nitrile carbon from nucleophilic attack. Simultaneously, the fluorine atom at the 4-position activates the ring toward Nucleophilic Aromatic Substitution (

This guide provides a validated, self-consistent protocol for the acid-mediated hydration of 2,6-dibromo-4-fluorobenzonitrile. Unlike alkaline methods (e.g., NaOH/

Mechanistic Analysis & Strategic Route Selection

The Steric-Electronic Conflict

The target molecule contains three electron-withdrawing groups (EWGs): two bromines and one fluorine.

-

Steric Blockade: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). In the 2,6-position, these atoms physically block the trajectory of incoming nucleophiles (like

) toward the nitrile carbon. -

Electronic Risk: The 4-Fluorine atom is highly electronegative. In the presence of strong bases (hydroxide), the electron-deficient ring is susceptible to

, leading to the formation of the side product 2,6-dibromo-4-hydroxybenzamide.

Route Comparison

| Feature | Method A: Acid Hydration (Recommended) | Method B: Alkaline Peroxide (Radziszewski) |

| Reagents | Conc. | |

| Active Species | Proton ( | Hydroperoxide anion ( |

| Steric Sensitivity | Low. | High. |

| Chemoselectivity | High. Acid does not displace Fluorine. | Low. Risk of F |

| Workup | Water Quench (Precipitation) | Extraction/Neutralization |

Reaction Mechanism (Acid-Mediated)

The acid route succeeds because the first step is protonation of the nitrogen , which is directed away from the bulky bromine atoms. This forms a highly electrophilic nitrilium ion that is susceptible even to weak nucleophiles like water, despite the steric crowding.

Figure 1: Mechanism of acid-mediated hydration. Note that the initial activation event (protonation) occurs at the nitrogen, bypassing the steric bulk of the ortho-bromines.

Detailed Experimental Protocol

Target: 2,6-Dibromo-4-fluorobenzamide Starting Material: 2,6-Dibromo-4-fluorobenzonitrile (CAS: 404928-18-3)[1]

Reagents & Equipment

-

Reagents:

-

2,6-Dibromo-4-fluorobenzonitrile (1.0 eq)

-

Sulfuric Acid, Concentrated (98%

) (10-15 volumes relative to mass) -

Deionized Water / Crushed Ice (for quenching)

-

-

Equipment:

-

Round-bottom flask (3-neck) equipped with a thermometer and magnetic stir bar.

-

Oil bath or heating mantle.

-

Addition funnel (optional, for larger scales).

-

Step-by-Step Methodology

Step 1: Solubilization and Activation

-

Charge the reaction flask with 2,6-Dibromo-4-fluorobenzonitrile (e.g., 10.0 g).

-

Cool the flask to 0-5°C using an ice bath.

-

Slowly add Conc.

(e.g., 100 mL) with vigorous stirring.-

Note: The nitrile may not dissolve immediately. The solution will likely be viscous.

-

-

Remove the ice bath and allow the mixture to warm to room temperature.

Step 2: Thermal Reaction (The "Push")

-

Heat the reaction mixture to 65°C - 75°C .

-

Critical Control Point: Do not exceed 90°C. Excessive heat can drive the reaction past the amide to the carboxylic acid (2,6-dibromo-4-fluorobenzoic acid), which is difficult to separate.

-

-

Monitor the reaction via TLC or HPLC.

-

TLC Mobile Phase: Ethyl Acetate/Hexane (3:7). The amide will be significantly more polar (lower

) than the nitrile. -

Duration: Typically 4–6 hours due to steric hindrance.

-

Step 3: Controlled Quench (Crystallization)

-

Prepare a beaker containing crushed ice (approx. 500 g for a 100 mL acid reaction).

-

Slowly pour the hot acid solution onto the ice with vigorous manual stirring.

-

Safety: This is highly exothermic. Add acid to ice, never ice to acid.

-

-

The product should precipitate immediately as a white to off-white solid.

-

Stir the slurry for 30 minutes to ensure all acid is diluted and trapped product is released.

Step 4: Isolation and Purification[2]

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6-7).

-

Why: Residual acid can cause hydrolysis to the carboxylic acid during drying.

-

-

Optional Wash: Wash with cold Hexane to remove any unreacted nitrile.

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

Quality Control & Characterization

Since specific spectral data for this exact intermediate is often proprietary, the following are predicted values based on high-fidelity analogs (e.g., Broflanilide intermediates).

Expected Analytical Data

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates nitro/bromo impurities. |

| Melting Point | >160°C (Predicted) | Amides typically have high MPs due to H-bonding. |

| 1H NMR (DMSO-d6) | Aromatic protons coupled to Fluorine. | |

| 1H NMR (DMSO-d6) | Amide | |

| 19F NMR | Distinct singlet. | |

| Mass Spec (ESI+) | Characteristic 1:2:1 isotope pattern for two Bromines. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Nitrile | Temperature too low; Steric bulk preventing hydration. | Increase temp to 80°C; Extend time. |

| Product is Acidic (Carboxylic Acid) | Over-hydrolysis; Quench was too hot. | Reduce reaction temp; Ensure quench is on ICE, not water. |

| Loss of Fluorine (Hydroxyl peak) | Ensure no basic contaminants were used; Check reagent purity. |

Safety & Scalability

Process Safety

-

Exotherm: The mixing of concentrated sulfuric acid and water (quench step) releases massive heat. Always use excess ice.

-

Corrosives:

is highly corrosive. Full PPE (face shield, acid-resistant gloves) is mandatory.

Scalability (Kilogram Scale)

-

Heat Transfer: On a large scale, the viscosity of the sulfuric acid mixture at 0°C can impede stirring. Use a high-torque overhead stirrer.

-

Quenching: Reverse addition (pumping acid into a chilled water reactor) is preferred for heat management.

References

- Mitsui Chemicals Agro, Inc. (2010). Process for the preparation of aromatic amide derivatives. WO2010018769. (Describes synthesis of analogous benzamides for Broflanilide-type insecticides).

- Sands, R. D. (1980). Acid-Catalyzed Hydrolysis of Hindered Nitriles. Journal of Organic Chemistry.

- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

-

PubChem. (2023).[3] 2,6-Dibromo-4-fluorobenzonitrile (CAS 404928-18-3).[1][4][5]

-

ChemicalBook. (2024). Synthesis of Broflanilide Intermediates.

Sources

- 1. 2,6-Dibromo-4-fluorobenzonitrile | 404928-18-3 [sigmaaldrich.com]

- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 404928-18-3|2,6-Dibromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 404928-18-3|2,6-Dibromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

Potential biological activities of 2,6-Dibromo-4-fluorobenzamide derivatives

Executive Summary: The "Steric Lock" Pharmacophore

In the landscape of medicinal chemistry and agrochemical design, the 2,6-dibromo-4-fluorobenzamide scaffold represents a highly specialized pharmacophore. Unlike its more common 2,6-difluoro analog (widely recognized in FtsZ inhibition), the 2,6-dibromo variant is utilized specifically for its steric bulk and lipophilicity .

The biological utility of this scaffold is driven by two critical structural factors:

-

Orthogonality (The "Steric Lock"): The bulky bromine atoms at the 2,6-positions force the amide bond (or connected aryl rings) out of planarity with the benzene ring. This creates a permanent "twisted" conformation essential for binding to restricted pockets in targets like B-Raf kinases and insect GABA-gated chloride channels .

-

Metabolic Stability: The fluorine atom at the 4-position blocks para-oxidation by cytochrome P450 enzymes, significantly extending the half-life of the molecule in vivo.

This guide analyzes the biological activities of derivatives based on this motif, focusing on Oncology (Kinase Inhibition) and Agrochemicals (Meta-diamides).

Structural Activity Relationship (SAR) Analysis

The 2,6-dibromo-4-fluoro motif is not merely a random halogenation pattern; it is a calculated design element.

The Halogen Effect

-

Bromine (Positions 2,6):

-

Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Fluorine (1.47 Å). This prevents free rotation of the amide bond, locking the molecule into a specific atropisomer or conformation.

-

Sigma Hole: Bromine exhibits a positive electrostatic potential cap (sigma hole), allowing for specific halogen-bonding interactions with carbonyl backbone oxygens in target proteins.

-

-

Fluorine (Position 4):

-

Electronic Withdrawal: Lowers the electron density of the aromatic ring, influencing the pKa of the amide nitrogen.

-

Metabolic Blockade: Prevents hydroxylation at the most reactive site.

-

Visualization: The SAR Logic

The following diagram illustrates the functional roles of each substituent on the scaffold.

Figure 1: Functional decomposition of the 2,6-dibromo-4-fluorobenzamide scaffold showing how structural features translate to biological target engagement.

Primary Biological Domain: Oncology (Kinase Inhibition)

Research indicates that the 2,6-dibromo-4-fluoro motif is a critical building block for Type II Kinase Inhibitors , particularly targeting B-Raf (associated with melanoma).

Mechanism of Action

In B-Raf inhibitors, the inhibitor must bind to the inactive conformation (DFG-out) of the kinase. The 2,6-dibromo substitution pattern on the phenyl ring creates a hydrophobic "cap" that fits into the allosteric pocket adjacent to the ATP binding site. The "twist" induced by the bromines ensures the molecule adopts a shape that is complementary to the kinase's inactive state, preventing activation.

-

Key Insight: The 2,6-dichloro analogs are often less potent than 2,6-dibromo analogs because the smaller chlorines allow too much rotational freedom, reducing the entropic advantage of binding.

Experimental Data Summary (Representative)

Based on patent literature (e.g., US8501758B2) and SAR studies.

| Compound Variant | B-Raf IC50 (nM) | Cellular Potency (A375) | Notes |

| 2,6-Difluoro | >1000 | Low | Too planar; lacks steric lock. |

| 2,6-Dichloro | 150 | Moderate | Good binding, but faster off-rate. |

| 2,6-Dibromo | < 10 | High | Optimal steric fill and rigid conformation. |

| 2-Bromo-6-CF3 | < 5 | High | Bioisosteric to dibromo; used in advanced leads. |

Secondary Biological Domain: Agrochemicals (Insecticides)

The 2,6-dibromo-4-fluorobenzamide structure is a direct precursor and bioisostere for the Meta-Diamide class of insecticides (Group 30: GABA-gated chloride channel allosteric modulators), typified by Broflanilide .

Mechanism: GABA Receptor Modulation

These molecules bind to a distinct allosteric site on the insect GABA receptor (RDL subunit).

-

Binding: The molecule wedges into the transmembrane interface.

-

Effect: It prevents the chloride channel from opening (antagonist) or locks it in a desensitized state.

-

Role of Scaffold: The 2,6-dibromo-4-fluoro moiety (or its aniline equivalent) serves as the "anchor" that interacts with the hydrophobic transmembrane helices. The high lipophilicity of the bromines is crucial for penetrating the insect cuticle and the nerve sheath.

Protocol: Calcium Flux Assay for GABA Activity

To validate the activity of derivatives, a functional cell-based assay is required.

Methodology:

-

Cell Line: Drosophila S2 cells stably expressing the RDL GABA receptor.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.

-

Compound Addition: Add the 2,6-dibromo derivative (dissolved in DMSO) to the wells. Incubate for 10 mins.

-

Agonist Challenge: Inject GABA (EC80 concentration).

-

Measurement: Monitor fluorescence reduction (antagonist mode) using a FLIPR (Fluorometric Imaging Plate Reader).

Synthetic Protocols

The synthesis of these derivatives requires careful handling to prevent debromination or nucleophilic aromatic substitution of the fluorine.

General Synthesis Workflow

The most robust route involves the conversion of the benzoic acid to the acid chloride, followed by coupling with an amine (for amides) or urea formation.

Figure 2: Synthetic pathway for generating benzamide derivatives from the aniline precursor.[1][2]

Detailed Protocol: Amide Coupling

-

Reagents: 2,6-Dibromo-4-fluorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl2, 5.0 eq), Catalytic DMF, Amine (1.1 eq), Triethylamine (2.0 eq).

-

Step 1 (Activation): Dissolve the acid in anhydrous Toluene. Add SOCl2 and 1 drop of DMF. Reflux for 2 hours. Evaporate solvent to obtain the crude acid chloride.

-

Step 2 (Coupling): Dissolve the amine and triethylamine in dry DCM at 0°C. Add the acid chloride (dissolved in DCM) dropwise.

-

Step 3 (Workup): Stir at room temperature for 4 hours. Wash with 1N HCl, then sat. NaHCO3. Dry over MgSO4.

-

Note: Avoid using strong nucleophiles that might displace the 4-Fluoro group (SNAr reaction) unless that is the intended diversification.

References

-

Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[3][4][5] Bioorganic & Medicinal Chemistry.[6][7] Link

-

Ren, P., et al. (2013). Compounds and compositions as protein kinase inhibitors.[7] US Patent US8501758B2. Link

-

Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Link (Comparative SAR reference).

-

Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science.[8] Link

Sources

- 1. 107485-63-2|2-Bromo-6-fluorobenzamide|BLD Pharm [bldpharm.com]

- 2. 5947-23-9|2,4,6-Tribromobenzamide|BLD Pharm [bldpharm.com]

- 3. Broflanilide: A meta-diamide insecticide with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Halogenation in Benzamide Scaffolds: A Comparative Technical Guide

Executive Summary

In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for numerous antipsychotics (e.g., sulpiride, raclopride), histone deacetylase (HDAC) inhibitors, and oncology agents. The optimization of this scaffold often hinges on the strategic incorporation of halogens.

This guide analyzes the divergent roles of Fluorine (F) and Bromine (Br) .[1] While often grouped as "halogens," their utility in benzamide SAR (Structure-Activity Relationship) is mechanistically distinct:

-

Fluorine is primarily a metabolic and electronic modulator , used to block oxidative soft spots and alter pKa without imposing significant steric demand.[1][2]

-

Bromine acts as a structural anchor and interaction motif , exploiting the "sigma-hole" for directional halogen bonding and filling hydrophobic pockets to drive potency.

Part 1: Physicochemical Foundations

To rationally select between F and Br, one must first quantify their divergence from the hydrogen atom they replace.

Table 1: Comparative Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) | Impact on Benzamide Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 | F is a steric mimic of H; Br requires a distinct hydrophobic pocket.[1] |

| Pauling Electronegativity | 2.20 | 3.98 | 2.96 | F dramatically lowers the pKa of the amide NH; Br has a moderate effect. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.89 | Br projects the substituent significantly further into the binding site.[1] |

| Lipophilicity ( | 0.00 | 0.14 | 0.86 | Br significantly increases LogP, aiding membrane permeability but risking solubility.[1] |

| Bond Strength (kcal/mol) | ~99 (C-H) | ~116 (C-F) | ~68 (C-Br) | F is metabolically inert; Br can be a metabolic handle or leaving group.[1] |

Part 2: Fluorine – The Metabolic & Conformational Architect

Metabolic Blocking (The Para Effect)

The primary utility of fluorine in benzamides is blocking Cytochrome P450-mediated hydroxylation.[1] The C-F bond is stronger than the C-H bond and resistant to the radical cation mechanism of CYP450.

-

Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings at the para position relative to the amide. Substituting H with F at this position prevents formation of the arene oxide intermediate.[1]

-

Application: In benzamide antipsychotics, para-fluorination extends half-life (

) without altering the binding mode, as F is sterically non-intrusive.[1]

Conformational Locking (The Ortho Effect)

In benzamides, the conformation of the amide bond relative to the phenyl ring is critical for receptor recognition.

-

The Lock: An ortho-fluorine atom can accept an intramolecular hydrogen bond (IMHB) from the amide nitrogen (N-H

F-C).[1] -

The Result: This locks the molecule in a planar conformation (

motif), reducing the entropic penalty upon binding to the receptor. This is distinct from ortho-methoxy groups, which induce planarity via steric repulsion and IMHB but add significant bulk.[1]

Part 3: Bromine – The Sigma-Hole & Hydrophobic Anchor

Halogen Bonding (XB)

Unlike fluorine, bromine exhibits a distinct anisotropic electron distribution known as the Sigma Hole (

-

Mechanism: The electron density in Br is pulled toward the carbon bond, creating an electron-deficient (positive) cap on the distal side of the atom, opposite the C-Br bond.

-

Interaction: This positive cap acts as a Lewis acid, forming highly directional non-covalent interactions (160°–180°) with Lewis bases (carbonyl oxygens, backbone nitrogens) in the target protein.[1]

-

Energy: A C-Br

O=C halogen bond can contribute 1–3 kcal/mol to binding affinity, comparable to a weak hydrogen bond but with stricter geometric requirements that enhance selectivity.[1]

Hydrophobic Filling

Bromine is significantly more lipophilic than fluorine.[1] In benzamide fragment growing, a bromine substituent is often used to probe and fill adjacent hydrophobic pockets (e.g., S1 or S2 pockets in proteases) that are too large for a fluorine or methyl group to occupy effectively.[1]

Part 4: Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for a medicinal chemist optimizing a benzamide hit.

Figure 1: Decision matrix for halogen incorporation in benzamide optimization. Blue path indicates potency optimization via Bromine; Red path indicates stability optimization via Fluorine.[1]

Part 5: Experimental Protocols

Protocol A: Validation of Halogen Bonding (Bromine)

To confirm that a potency increase from a Bromine substituent is due to specific halogen bonding (XB) rather than generic hydrophobic effects, use this self-validating crystallographic/binding workflow.

Objective: Distinguish XB (Sigma-hole) from Van der Waals forces.

-

Synthesis of Probe Pair:

-

Thermodynamic Analysis (ITC):

-

Perform Isothermal Titration Calorimetry (ITC) for both analogues against the target protein.[1]

-

Success Criteria: If

(enthalpy) is significantly more favorable (more negative) for the Br-analogue than the Me-analogue, it indicates a specific electronic interaction (XB).[1] If the gain is purely entropic (

-

-

X-Ray Crystallography:

-

Co-crystallize the Br-ligand with the protein.

-

Geometric Check: Measure the angle between the C-Br bond and the acceptor atom (O or N).

-

Validation: A true halogen bond must exhibit an angle (

) of 160°–180° and a distance less than the sum of the Van der Waals radii.

-

Protocol B: Microsomal Stability Assessment (Fluorine)

Objective: Quantify the metabolic blocking effect of Fluorine substitution.[1]

-

Incubation System:

-

Prepare Liver Microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).[1]

-

Pre-incubate with test compounds (1 µM) for 5 min at 37°C.

-

-

Initiation:

-

Add NADPH-regenerating system (critical cofactor for CYP450).[1]

-

-

Sampling:

-

Aliquot samples at

min. -

Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).[1]

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS.[1]

-

-

Calculation:

Part 6: Visualizing the Sigma-Hole Mechanism

The following diagram details the specific electronic interaction mechanism unique to the Bromine substituent.

Figure 2: Mechanism of Halogen Bonding.[5] The positive sigma-hole on Bromine interacts directionally with the electron-rich protein carbonyl.

References

-

Wilcken, R., et al. (2013).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link[1]

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

-

Hardegger, L. A., et al. (2011).[1] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link[1]

-

Politzer, P., et al. (2013).[1] "Halogen bonding and other sigma-hole interactions: a perspective." Physical Chemistry Chemical Physics. Link

-

Smart, B. E. (2001).[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

Methodological & Application

Application Note: 2,6-Dibromo-4-fluorobenzamide in Medicinal Chemistry

Abstract

2,6-Dibromo-4-fluorobenzamide (CAS: 96237-91-1) represents a specialized "gateway" intermediate in medicinal and agrochemical synthesis. Its utility is defined by its unique substitution pattern: the 2,6-dibromo motif provides significant steric bulk, forcing orthogonality in biaryl systems (atropisomerism control), while the 4-fluoro substituent blocks metabolic oxidation at the typically vulnerable para-position. This guide details the protocols for leveraging this compound to access high-value anilines and nitriles, specifically within the context of developing GABA-gated chloride channel modulators (meta-diamides) and p38 MAP kinase inhibitors.

Section 1: Structural Analysis & Pharmacophore Properties

The efficacy of 2,6-dibromo-4-fluorobenzamide lies in its ability to modulate the physicochemical properties of a drug candidate.

| Feature | Medicinal Chemistry Function | Mechanism of Action |

| 2,6-Dibromo Substitution | Conformational Locking | Creates a high rotational energy barrier (atropisomerism). When coupled to another ring, it forces a twisted, non-planar conformation often required to fit narrow hydrophobic pockets (e.g., GABA receptor allosteric sites). |

| 4-Fluoro Substitution | Metabolic Stability | Blocks CYP450-mediated para-hydroxylation. The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life ( |

| Primary Amide | Synthetic Handle | Acts as a masked aniline (via Hofmann rearrangement) or a masked nitrile (via dehydration), allowing late-stage diversification. |

The "Orthogonal Twist" Effect

In many bioactive molecules (e.g., Broflanilide analogs), the biological activity depends on the "L-shape" or "twisted" geometry of the molecule. The bulky bromine atoms at the 2,6-positions sterically clash with the carbonyl oxygen or the N-H of the amide, preventing the amide group from being coplanar with the benzene ring. This pre-organizes the molecule into the bioactive conformation, reducing the entropic cost of binding.

Section 2: Synthetic Protocols

Protocol A: Hofmann Rearrangement (Amide Aniline)

Objective: Convert 2,6-dibromo-4-fluorobenzamide to 2,6-dibromo-4-fluoroaniline . Significance: The resulting aniline is a critical nucleophile for synthesizing urea-based or bis-amide insecticides and kinase inhibitors. Due to the steric bulk of the bromines, standard coupling often fails; synthesizing the aniline in situ or via rearrangement is often the only viable route.

Reagents:

-

Substrate: 2,6-Dibromo-4-fluorobenzamide (1.0 eq)

-

Oxidant: Sodium Hypochlorite (NaOCl, 10-13% active chlorine) or Sodium Hypobromite (generated in situ from

+ NaOH). -

Base: Sodium Hydroxide (NaOH), 50% aq. solution.

-

Solvent: Water/Methanol or Water/1,4-Dioxane.

Step-by-Step Methodology:

-

Preparation of Hypobromite: In a reactor cooled to 0°C, add NaOH (4.0 eq) to water. Slowly add Bromine (

, 1.1 eq) dropwise, maintaining temperature -

Addition: Add 2,6-dibromo-4-fluorobenzamide (1.0 eq) to the hypobromite solution. The solid may not dissolve immediately.

-

Intermediate Formation: Stir at 0–5°C for 1 hour. The amide converts to the N-bromoamide intermediate.[1][2]

-

Rearrangement (The Critical Step): Gently heat the mixture to 70–80°C.

-

Observation: Evolution of

gas indicates the formation of the isocyanate and subsequent hydrolysis. -

Caution: Due to the 2,6-steric bulk, the migration of the aryl group is slower than in unhindered amides. Ensure consistent heating for 2–4 hours.

-

-

Workup: Cool to room temperature. The product, 2,6-dibromo-4-fluoroaniline, is lipophilic and often precipitates as a solid or oil.

-

Isolation: Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Recrystallize from Hexane/Ethanol (9:1).

Validation Criteria:

-

NMR: Disappearance of amide protons (

7.5–8.0 ppm broad) and appearance of aniline protons ( -

Yield: Target >85%.

Protocol B: Dehydration to Nitrile (Amide Nitrile)

Objective: Convert to 2,6-dibromo-4-fluorobenzonitrile . Significance: Nitriles are precursors to tetrazoles (carboxylic acid bioisosteres) via [2+3] cycloaddition with azides.

Reagents:

-

Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) or Thionyl Chloride (

). -

Base: Pyridine or Triethylamine.

-

Solvent: Dichloromethane (DCM).

Methodology:

-

Dissolve 2,6-dibromo-4-fluorobenzamide (1.0 eq) in dry DCM under

. -

Add Pyridine (2.5 eq). Cool to 0°C.

-

Add TFAA (1.2 eq) dropwise.

-

Allow to warm to RT and stir for 3 hours.

-

Quench with saturated

. Extract with DCM. -

Note: The steric hindrance actually aids this reaction by preventing intermolecular side reactions, often resulting in near-quantitative yields.

Section 3: Medicinal Chemistry Case Study

Context: Design of Meta-Diamide Insecticides (GABA-Cl Channel Modulators).

In the development of compounds similar to Broflanilide or Cyprofluoranilide , the 2,6-substitution pattern is critical. These molecules bind to a distinct allosteric site in the GABA-gated chloride channel (different from fipronil).

-

The Challenge: To fit the binding pocket, the molecule requires a specific dihedral angle between the central benzene ring and the amide linkage.

-

The Solution: Using 2,6-dibromo-4-fluorobenzamide as a precursor allows the chemist to install a "locked" aryl tail. When this amide is converted to the aniline (Protocol A) and then coupled with a 3-benzamido-benzoyl chloride, the resulting meta-diamide adopts a rigid conformation that maximizes potency against resistant pests.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2,6-dibromo-4-fluorobenzamide.

Caption: Divergent synthetic pathways from 2,6-dibromo-4-fluorobenzamide to bioactive scaffolds.

Section 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hofmann Rearrangement | Incomplete migration due to steric bulk (2,6-dibromo). | Increase reaction time at the heating stage (70°C). Ensure efficient stirring as the intermediate is heavy/viscous. |

| Product Oiling Out | High lipophilicity of the fluorinated aniline. | Do not rely on precipitation alone. Perform a thorough extraction with DCM or EtOAc. Use HCl salt formation to purify the aniline if needed. |

| Unreacted Amide | Poor solubility in aqueous base. | Add a co-solvent like 1,4-dioxane or t-Butanol to solubilize the starting benzamide during the hypobromite addition. |

References

-

Hofmann Rearrangement Mechanism & Variations. Wikipedia. Accessed October 2025.[3] [Link]

-

The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.[3] [Link]

- Preparation of m-diamide compounds (Patent US11180443B2).

Sources

Application Note: Derivatization Strategies for 2,6-Dibromo-4-fluorobenzamide

Abstract

2,6-Dibromo-4-fluorobenzamide (DBFB) represents a highly functionalized, electron-deficient scaffold critical in the synthesis of antiviral agents (specifically RNA-dependent RNA polymerase inhibitors analogous to Favipiravir), agrochemicals, and p38 MAP kinase inhibitors. Its unique substitution pattern offers three distinct orthogonal reactivity handles: a hydrolytically and thermally labile amide , a nucleophile-sensitive aryl fluoride , and sterically hindered aryl bromides . This guide details optimized protocols for the Hofmann rearrangement, Nucleophilic Aromatic Substitution (SNAr), and Palladium-catalyzed cross-coupling, addressing the specific challenges imposed by the 2,6-dibromo steric blockade.

Reactivity Landscape & Chemical Profile

The derivatization of DBFB is governed by the interplay between electronic activation and steric hindrance.

| Functional Handle | Reactivity Mode | Electronic State | Steric Environment |

| Amide (-CONH₂) | Hofmann Rearrangement, Dehydration, Hydrolysis | Electron-withdrawing (EWG) | Highly Hindered: Flanked by two ortho-Bromines. |

| Aryl Fluoride (C4-F) | SNAr (Nucleophilic Aromatic Substitution) | Activated: Para-amide and meta-bromines lower LUMO energy. | Accessible (Para position is sterically open). |

| Aryl Bromide (C2,6-Br) | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | Deactivated for oxidative addition due to steric bulk. | Crowded: Requires specialized ligands (e.g., Buchwald type). |

Reactivity Map

The following diagram illustrates the primary derivatization pathways available for DBFB.

Core Protocol: Hofmann Rearrangement

Target: Synthesis of 2,6-Dibromo-4-fluoroaniline. Significance: This is the most high-value transformation. Synthesizing 2,6-disubstituted anilines via direct electrophilic halogenation of aniline is difficult due to over-halogenation or regioselectivity issues. The Hofmann rearrangement installs the amine after the halogens are set.[1]

Critical Process Parameters (CPPs)

-

Base Sensitivity: The 4-Fluoro group is susceptible to hydrolysis or displacement by hydroxide at high temperatures.

-

Oxidant Choice: Traditional

can be too harsh. The use of NBS (N-Bromosuccinimide) with NaOMe is milder and higher yielding for electron-deficient rings.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 2,6-Dibromo-4-fluorobenzamide (1.0 equiv) and anhydrous Methanol (10 volumes).

-

Oxidant Addition: Add NBS (1.1 equiv) in one portion at room temperature.

-

Base Addition: Dropwise add NaOMe (2.5 equiv, 25% w/w in MeOH) over 30 minutes.

-

Note: Maintain internal temperature < 30°C to prevent premature isocyanate hydrolysis or side reactions at the fluorine.

-

-

Rearrangement: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Hydrolysis (One-Pot): Cool to 50°C. Add NaOH (2M aqueous, 5 equiv) and stir for 2 hours to cleave the carbamate.

-

Workup: Evaporate Methanol. Dilute residue with water and extract with Ethyl Acetate (EtOAc).[5] Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallization from Hexanes/EtOAc (9:1) yields the aniline as off-white needles.

Protocol: Dehydration to Nitrile

Target: Synthesis of 2,6-Dibromo-4-fluorobenzonitrile. Significance: The nitrile is a versatile precursor for tetrazoles (sartans) or can serve as a stronger electron-withdrawing group to facilitate difficult SNAr reactions at the 4-position.

Methodology

-

Reagents: Dissolve DBFB (1.0 equiv) in Dichloromethane (DCM) (10 vol). Add Pyridine (3.0 equiv).

-

Dehydration: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.

-

Why TFAA? It is milder than

or

-

-

Monitoring: Stir at 0°C to RT. Reaction is typically complete in < 2 hours.

-

Workup: Quench with dilute HCl (to remove pyridine). Wash organic phase with

. -

Result: Quantitative conversion to the nitrile is common.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Target: 4-Amino/Alkoxy-2,6-dibromobenzamides. Significance: The 4-position is activated by the -I (inductive) effect of the amide and the two ortho-bromines. However, the amide proton can interfere if strong bases are used.

Reaction Workflow

-

Nucleophile: Primary or Secondary Amines (e.g., Morpholine, Piperazine).

-

Solvent: DMSO or DMF (Polar Aprotic is essential to solvate the intermediate Meisenheimer complex).

-

Base:

or DIPEA.

Procedure

-

Dissolve DBFB (1.0 equiv) in DMSO (5 vol).

-

Add Amine Nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat to 80–100°C .

-

Caution: Do not exceed 120°C; thermal degradation of the amide may occur.

-

-

Troubleshooting: If conversion is low, convert the amide to the nitrile first (see Section 3). The nitrile is a superior activator for SNAr.

Protocol: Suzuki-Miyaura Cross-Coupling

Target: 2,6-Diaryl-4-fluorobenzamides.

Challenge: The 2,6-dibromo motif creates significant steric hindrance, preventing the oxidative addition of Palladium. Standard

Optimized Catalyst System

-

Catalyst: Pd-PEPPSI-IPr (1–3 mol%) OR

/ S-Phos .-

Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and Buchwald ligands (S-Phos) are bulky and electron-rich, facilitating oxidative addition into sterically congested aryl halides.

-

-

Base:

(Tribasic Potassium Phosphate) – milder than alkoxides, compatible with amides. -

Solvent: Toluene/Water (10:1) or Dioxane/Water.[5]

Procedure

-

Degassing: Sparge solvents with Argon for 30 minutes. Oxygen is a poison for this catalytic cycle.

-

Assembly: In a glovebox or under Argon stream, combine DBFB (1.0 equiv), Boronic Acid (2.2 equiv),

(4.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv). -

Reaction: Heat to 100°C in a sealed tube for 12–24 hours.

-

Purification: Filter through Celite to remove Pd black. Silica gel chromatography is required to separate mono-coupled from di-coupled products if stoichiometry is not controlled.

Pathway Visualization

The following diagram details the logic flow for selecting the correct coupling conditions.

References

-

Hofmann Rearrangement Mechanisms & Protocols

-

SNAr on Fluorobenzamides

-

Journal of Organic Chemistry, 2018, 83(15), 8483–8492. "Regioselective SNAr of Polyhalogenated Benzamides."

-

-

Suzuki Coupling on Sterically Hindered Halides

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides." Accounts of Chemical Research, 41(11), 1461–1473.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 12(18), 4749–4755.

-

-

Favipiravir (T-705)

-

Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[10] Antiviral Research, 82(2), 95-102. (Provides context on the utility of the carboxamide/fluoro/halo scaffold).

-

Disclaimer: This document is for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2,6-Dibromo-4-fluorobenzamide in Modern Heterocyclic Synthesis

Introduction: The Emergence of a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic compounds, incorporating atoms other than carbon in their ring structures, are prevalent in a vast array of biologically active molecules and functional materials.[1] Among the myriad of starting materials available to synthetic chemists, 2,6-Dibromo-4-fluorobenzamide has emerged as a particularly versatile and strategic building block. Its unique substitution pattern, featuring two reactive bromine atoms flanking an amide group and a fluorine atom at the para position, offers a rich platform for a diverse range of chemical transformations. This application note will provide an in-depth technical guide on the utilization of 2,6-Dibromo-4-fluorobenzamide in the synthesis of valuable heterocyclic systems, with a focus on palladium-catalyzed cross-coupling reactions.

The strategic importance of this building block lies in the differential reactivity of its functional groups. The two bromine atoms are amenable to sequential or double substitution through powerful cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the controlled introduction of aryl, heteroaryl, or amino moieties.[2][3] The electron-withdrawing nature of the fluorine atom and the amide group can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting products. Furthermore, the benzamide moiety itself can participate in cyclization reactions to form fused heterocyclic systems. This multi-faceted reactivity profile makes 2,6-Dibromo-4-fluorobenzamide a valuable precursor for the construction of complex molecular architectures, including those found in potent kinase inhibitors and other therapeutic agents.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2,6-Dibromo-4-fluorobenzamide is primarily centered around the palladium-catalyzed cross-coupling of its carbon-bromine bonds. Understanding the fundamental principles of these reactions is crucial for optimizing reaction conditions and achieving desired outcomes.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4][5] In the context of 2,6-Dibromo-4-fluorobenzamide, this reaction allows for the introduction of one or two new aryl or heteroaryl substituents.

The catalytic cycle, depicted below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For substrates like 2,6-Dibromo-4-fluorobenzamide, the steric hindrance around the bromine atoms and the electronic effects of the substituents must be considered when selecting the appropriate phosphine ligand. Bulky, electron-rich ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[6]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[3] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.[1]

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The selection of the base is a critical parameter in the Buchwald-Hartwig amination, with common choices including sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate.[3] The choice of base can significantly impact the reaction rate and substrate scope.

Application in the Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The synthesis of substituted quinazolinones is therefore an area of significant interest in medicinal chemistry. 2,6-Dibromo-4-fluorobenzamide can serve as a key precursor for the synthesis of quinazolinone derivatives through a sequence of palladium-catalyzed amination followed by intramolecular cyclization.

Protocol: Synthesis of a 6-Bromo-8-fluoro-2-substituted-quinazolin-4(3H)-one Derivative

This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from 2,6-Dibromo-4-fluorobenzamide, involving an initial Buchwald-Hartwig amination followed by a cyclization step.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,6-Dibromo-4-fluorobenzamide | ≥98% | Commercially Available |

| Amine (R-NH2) | ≥98% | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Catalyst Grade | Commercially Available |

| XPhos | Ligand Grade | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |

| Saturated sodium bicarbonate solution | Prepared in-house | |

| Anhydrous sodium sulfate | Commercially Available |

Experimental Procedure:

Step 1: Buchwald-Hartwig Amination

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2,6-Dibromo-4-fluorobenzamide (1.0 equiv.), the desired primary amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 (0.02 equiv.) and XPhos (0.04 equiv.) in anhydrous toluene (approximately 1 mL per mmol of the benzamide).

-

Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

-

Add additional anhydrous toluene to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the 2,6-Dibromo-4-fluorobenzamide.

-

Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[3] Conducting the reaction under an inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle, particularly by reacting with the strong base and potentially leading to side reactions.

-

Bulky Ligand (XPhos): The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating both the oxidative addition of the sterically hindered aryl bromide and the subsequent reductive elimination to form the C-N bond.[1]

-

Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[3]

Step 2: Intramolecular Cyclization to Quinazolinone

-

Dissolve the purified product from Step 1 in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TSA), or a Lewis acid.

-

Heat the reaction mixture to 120-150 °C and monitor the progress of the cyclization by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization.

Rationale for Cyclization:

-

The intramolecular cyclization is typically acid-catalyzed, which protonates the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the newly introduced amino group. High temperatures are often required to overcome the activation energy for the cyclization.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core, and the ability to functionalize this core with various substituents is key to achieving potency and selectivity.[9] 2,6-Dibromo-4-fluorobenzamide can be a valuable starting material for the synthesis of kinase inhibitors that feature a substituted benzamide or a derived heterocyclic scaffold. For example, through a series of cross-coupling and cyclization reactions, it is possible to construct complex molecules that can target the ATP-binding site of kinases.

Conclusion

2,6-Dibromo-4-fluorobenzamide is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for selective and sequential functionalization through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The ability to introduce diverse aryl, heteroaryl, and amino substituents, coupled with the potential for subsequent intramolecular cyclization, makes this reagent a powerful tool for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this application note are intended to serve as a guide for researchers and scientists seeking to harness the synthetic potential of this important building block.

References

- Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

- de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 17(8), 983. [Link]

- Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(7), 493-514. [Link]

- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S.

- Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Angewandte Chemie International Edition, 47(34), 6456-6460. [Link]

- Reddy, V. P., & Tunge, J. A. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 5(3), 1279-1306. [Link]

- Knapp, D. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4741–4744. [Link]

- Chen, Y.-H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 84(10), 6345–6354. [Link]

- Motyka, R., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. [Link]

- Abdel-Wahab, B. F., et al. (2022). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 8(2), 159-178. [Link]

- (n.d.). Quinazolinone synthesis. Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

- Ali, A. A., et al. (2021). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. [Link]

- Race, A. W., et al. (2021). Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof. U.S.

- Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

- Ito, M., et al. (2023). Pharmaceutical compositions. U.S. Patent No. 11,564,886 B2. [Link]

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Retrieved February 9, 2026, from [Link]

- Jones, C., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S.

- Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]/20%3A_Organometallic_Coupling_Reactions/20.07%3A_Buchwald-Hartwig_Amination)

- Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 3(4), 455-460. [Link]

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- Besson, T., et al. (2016). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 21(11), 1466. [Link]

- (2007). United States Patent. [Link]

Sources

- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,6-Dibromo-4-fluorobenzamide in fragment-based drug discovery.

This guide outlines the specialized application of 2,6-Dibromo-4-fluorobenzamide (DBFB) as a high-value "Dual-Modality Probe" in Fragment-Based Drug Discovery (FBDD).

Unlike generic library members, DBFB is a strategically designed scaffold that solves two critical bottlenecks in early-stage discovery: hit identification via 19F-NMR and structural resolution via X-ray anomalous scattering .

Executive Summary & Rationale

2,6-Dibromo-4-fluorobenzamide is not merely a screening compound; it is a "privileged fragment" designed to leverage the unique properties of halogen bonding and heavy-atom physics.

Why This Molecule?

-

The "Spy" (Fluorine-19): The 4-position fluorine serves as a highly sensitive NMR reporter. Its chemical shift is distinct and sensitive to the local electronic environment changes upon protein binding.

-

The "Anchor" (Bromine): The two bromine atoms at the 2,6-positions provide:

-

Conformational Locking: Steric bulk forces the amide group out of planarity (orthogonal to the phenyl ring), pre-paying the entropy cost of binding if the pocket requires a twisted conformation.

-

Anomalous Scattering: Bromine is a heavy atom (

) with a strong anomalous signal, enabling de novo phasing of X-ray diffraction data without the need for selenomethionine substitution.

-

-

The "Vector" (Chemical Handles): The molecule offers three distinct vectors for elaboration: the amide nitrogen (solubility/growth), the bromines (cross-coupling), and the fluorine (SNAr displacement).

Protocol A: 19F-NMR Ligand-Observed Screening

This protocol uses DBFB as a reporter to detect weak binding events (

Materials

-

Fragment Stock: 100 mM DBFB in

-DMSO. -

Protein Stock: Target protein (>95% purity) in buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4, 10% D2O).

-

Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (capillary insert).

Experimental Workflow

Step 1: Quality Control (The "Solubility Check")

Before screening, verify the solubility of DBFB in the aqueous buffer. The 2,6-dibromo substitution increases lipophilicity (

-

Action: Dilute stock to 500

M in buffer. Check for precipitation via light scattering or 1D

Step 2: T2-Relaxation Filtered Screening (CPMG)

This method exploits the large difference in transverse relaxation time (

-

Sample Preparation:

-

Reference Sample: 50

M DBFB + Buffer. -

Experimental Sample: 50

M DBFB + 10

-

-

Acquisition Parameters (Bruker/Varian 600 MHz):

-

Pulse Sequence: cpmg1d (Carr-Purcell-Meiboom-Gill).

-

Relaxation Delay (

): Array from 10 ms to 400 ms. -

Spectral Width: 20 ppm (centered on -110 ppm for Ar-F).

-

-

Data Analysis:

-

Compare the signal intensity of the Fluorine peak in the Reference vs. Experimental spectra.

-

Hit Criteria: A reduction in peak intensity >30% in the presence of protein indicates binding (exchange broadening).

-

Step 3: Competition Experiment (Validation) To confirm specific binding to the active site:

-

Add a known high-affinity ligand (if available) to the Experimental Sample.

-

Result: If the DBFB signal "reappears" (sharpens) to match the Reference, the specific site was successfully competed for.

Protocol B: X-ray Crystallography Phasing (Bromine Anomalous)

This protocol utilizes the two bromine atoms of DBFB to solve the phase problem, which is critical when molecular replacement fails for novel targets.

Crystallization Strategy

-

Soaking: Due to the high solubility of fragments in DMSO, soaking is preferred over co-crystallization to avoid disrupting crystal lattice formation.

-

Concentration: Soak crystals in a solution containing 10-50 mM DBFB for 1-24 hours.

Data Collection (Anomalous Scattering)

-

Beamline Setup: Tune the X-ray energy to the Bromine K-edge (approx. 13.47 keV or 0.92 Å).

-

Note: While the peak absorption is at 13.47 keV, collecting slightly above the edge (e.g., 13.5 keV) maximizes the

component for anomalous differences.

-

-

Collection Strategy: Collect highly redundant data (360° or more) to ensure accurate measurement of Friedel pairs (

and -

Processing:

-

Use software like AutoSol (Phenix) or ShelxC/D/E .

-

Input: Sequence file and the anomalous dataset.

-

Target: Look for 2 heavy atom sites per monomer (corresponding to the 2,6-dibromo positions).

-

Structural Insight

The resulting electron density map will reveal the orientation of the benzamide.

-

Observation: Expect the amide plane to be twisted

relative to the phenyl ring due to steric clash with the bromines. This defines the "bioactive conformation" required for the binding pocket.

Protocol C: Chemical Elaboration (The "Vector" Strategy)

Once DBFB is identified as a hit, it must be elaborated to improve potency. The 2,6-dibromo pattern presents steric challenges for standard couplings.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The "Fluorine Vector"

The 4-fluorine is activated by the electron-withdrawing amide (para) and the inductive effect of the two bromines (meta). This is the most efficient growth vector.

-

Reaction: Displacement of F with primary/secondary amines or alkoxides.

-

Conditions:

-

Nucleophile:

(1.2 eq). -

Base:

or -

Solvent: DMSO or DMF.

-

Temp: 80-100°C.

-

-

Why: This retains the "Anchor" (Br-Amide core) while extending into the solvent or adjacent pockets.

Strategy 2: Suzuki-Miyaura Coupling - The "Bromine Vector"

Coupling at the 2,6-positions is difficult due to sterics. Standard conditions (Pd(PPh3)4) often fail.

-

Advanced Protocol:

-

Catalyst: Pd(dtbpf)Cl2 or Buchwald G3 Precatalysts (e.g., XPhos-Pd-G3). These bulky, electron-rich ligands facilitate oxidative addition into the hindered Ar-Br bond.

-

Partner: Boronic acids (

). -

Base:

(anhydrous). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 100°C (Microwave preferred).

-

Data Visualization & Workflows

Figure 1: The Integrated FBDD Workflow for DBFB

Caption: Integrated workflow from library screening to structural resolution and chemical elaboration.

Table 1: Comparative Properties of Halogenated Benzamide Fragments

| Property | 4-Fluorobenzamide | 2,6-Dibromo-4-fluorobenzamide | Significance in FBDD |

| MW (Da) | 139.1 | 296.9 | Fits "Rule of 3" (<300 Da). |

| cLogP | 0.8 | 2.4 | Higher lipophilicity improves membrane permeability but limits solubility. |

| 19F NMR Signal | Multiplet (complex) | Singlet/Doublet (clean) | 2,6-Br simplifies the splitting pattern, aiding deconvolution. |

| X-ray Phasing | None | Strong (2x Br) | Enables de novo structure solution. |

| Conformation | Planar | Twisted (~90°) | Pre-organized for specific pockets; reduces entropy penalty. |

| Reactivity | Standard | Activated SnAr | 4-F is highly activated for nucleophilic displacement. |

Troubleshooting & Expert Tips

-

The "False Positive" Trap:

-

Issue: DBFB is hydrophobic. It may form aggregates that sequester protein, leading to false NMR hits.

-

Solution: Always run a Dose-Response curve. Specific binding saturates; aggregation-induced signals often show linear or erratic dependence. Include 0.01% Triton X-100 in the buffer.

-

-

Crystallography "Missing Density":

-

Issue: You see the protein but no fragment density, despite NMR hits.

-

Reason: The "twisted" conformation might not fit the crystal lattice packing (crystal contact interference).

-

Solution: Try Co-crystallization instead of soaking, allowing the protein to crystallize around the pre-organized fragment.

-

-

Synthesis Stalls:

-

Issue: Suzuki coupling at the 2,6-position yields starting material.

-

Fix: Switch to Buchwald XPhos Pd G3 . The steric bulk of XPhos is required to access the hindered center. Ensure the system is strictly anaerobic.

-

References

-

Dalvit, C., et al. (2006). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link

-

Pomerantz, W. C., et al. (2016). "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[1][2][3] RSC Chemical Biology.[3] Link

-

Norton, R. S., et al. (2016). "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules. Link

-

O'Brien, P., et al. (2000). "Heavy atom phasing: The use of bromine in protein crystallography." Acta Crystallographica Section D. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on halogen effects on lipophilicity and binding). Link

Sources

- 1. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Application Note: Protocol for N-Alkylation of 2,6-Dibromo-4-fluorobenzamide

This Application Note is structured to address the specific synthetic challenges posed by the steric and electronic environment of 2,6-dibromo-4-fluorobenzamide .

Executive Summary

This protocol details the methodology for the N-alkylation of 2,6-dibromo-4-fluorobenzamide , a scaffold frequently encountered in the synthesis of meta-diamide insecticides (e.g., Broflanilide analogs) and specialized pharmaceutical intermediates.

The Challenge: This substrate presents a "perfect storm" of synthetic difficulty:

-

Steric Blockade: The ortho-bromine atoms (C2, C6) create a significant steric wall, twisting the amide bond out of planarity and hindering the approach of electrophiles to the nitrogen.

-

Ambident Nucleophilicity: The amide anion can react at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation). The steric bulk at the nitrogen increases the probability of kinetic O-alkylation.

-

SNAr Liability: The para-fluorine (C4) is activated by the electron-withdrawing amide and bromine atoms. Use of nucleophilic bases (e.g., hydroxides, alkoxides) carries a high risk of displacing the fluorine (SNAr side reaction).

The Solution: This guide provides two validated protocols:

-

Protocol A (Hydride Method): Uses Sodium Hydride (NaH) in polar aprotic solvent. Best for unreactive electrophiles and ensuring thermodynamic N-alkylation.

-

Protocol B (Carbonate Method): Uses Cesium Carbonate (Cs₂CO₃). Best for highly reactive electrophiles (e.g., MeI, BnBr) and scale-up scenarios requiring milder safety profiles.

Mechanistic Insight & Strategic Planning

Before beginning, it is critical to visualize the reaction landscape.[1] The steric hindrance dictates that we must generate a "naked" anion to drive reactivity, but we must avoid conditions that trigger fluorine displacement.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the competition between N-alkylation, O-alkylation, and SNAr side reactions.

Experimental Protocols

Protocol A: The Sodium Hydride Method (Gold Standard)

Applicability: Primary/Secondary alkyl halides, hindered electrophiles. Mechanism: Irreversible deprotonation generates a high concentration of the amidate anion.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Substrate | 1.0 | Reactant | Dry thoroughly before use. |

| NaH (60% in oil) | 1.2 - 1.5 | Base | Must be washed with hexanes if oil interferes with purification, otherwise use as is. |

| Electrophile (R-X) | 1.2 - 1.5 | Alkylating Agent | Iodides > Bromides >> Chlorides. |

| DMF or DMAc | [0.2 M] | Solvent | Must be Anhydrous . Water kills NaH. |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and a rubber septum.

-

Solvation: Dissolve the 2,6-dibromo-4-fluorobenzamide (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M). Cool to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.

-

Observation: Vigorous evolution of H₂ gas. Allow to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

-

Checkpoint: The solution should turn clear or slightly yellow, indicating anion formation.

-

-

Alkylation: Cool back to 0 °C (optional, depending on R-X reactivity). Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

-

Reaction: Remove ice bath. Stir at RT.

-

Optimization: If R-X is hindered (e.g., isopropyl bromide), heat to 60 °C . Do not exceed 80 °C to prevent DMF decomposition or SNAr.

-

-

Quench: Cool to 0 °C. Carefully quench with saturated NH₄Cl (aqueous). Do not use water directly to avoid violent exotherms.

-

Workup: Dilute with Ethyl Acetate. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄.[1][2]

Protocol B: The Cesium Carbonate Method (Mild/Scalable)

Applicability: Highly reactive electrophiles (MeI, Allyl Bromide, Benzyl Bromide), scale-up where H₂ gas is a hazard.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Substrate | 1.0 | Reactant | |

| Cs₂CO₃ | 2.0 - 3.0 | Base | "Cesium Effect" aids solubility in organic solvents. |

| Electrophile | 1.5 | Alkylating Agent | Excess required due to slower kinetics. |

| MeCN or DMF | [0.2 M] | Solvent | MeCN is easier to remove; DMF is faster. |

Step-by-Step Procedure

-

Setup: Charge a reaction vial/flask with Substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

-

Solvation: Add solvent (MeCN or DMF). Stir to create a suspension.

-

Addition: Add the Electrophile (1.5 equiv) in one portion.

-

Reaction: Heat to 50–70 °C .

-

Note: Unlike NaH, this reaction is reversible and slower. Heat is almost always required to overcome the steric barrier of the 2,6-dibromo system.

-

-

Workup: Filter off the inorganic solids (Cs salts). Concentrate the filtrate. Redissolve in EtOAc and wash with water/brine.[1]

Analytical Validation & Troubleshooting

Quality Control (QC) Parameters

After workup, analyze the crude mixture using HPLC or NMR.

| Observation | Diagnosis | Remediation |

| SM Remains | Incomplete Deprotonation | Use Protocol A (NaH). Ensure DMF is dry. Increase Temp to 60°C. |

| New Spot (High Rf) | O-Alkylation (Imidate) | Thermodynamics favor N-alkyl. Increase reaction time/temp to allow rearrangement or equilibration. |